2-Azepan-1-yl-5-nitrobenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile typically involves the reaction of 5-nitrobenzonitrile with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azepan-1-yl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Common reagents include amines or alcohols in the presence of a base.
Major Products Formed
Reduction: The major product formed is 2-Azepan-1-yl-5-aminobenzonitrile.
Substitution: The major products formed depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Azepan-1-yl-5-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azepan-1-yl-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins or enzymes. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Azepan-1-yl-4-nitrobenzonitrile
- 2-Azepan-1-yl-3-nitrobenzonitrile
- 2-Azepan-1-yl-2-nitrobenzonitrile
Uniqueness
2-Azepan-1-yl-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the nitro group and the azepane ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(azepan-1-yl)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHHLXDJPCKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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